[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10/h3-4H,1-2,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEPTTJHGCVMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Chlorothiophen-2-yl Group: This step involves the chlorination of thiophene to introduce the chlorine atom at the 5-position.
Coupling Reaction: The final step involves coupling the 5-chlorothiophen-2-yl group with the cyclopentylmethanamine under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under conditions such as heating or using a catalyst.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Compounds with different substituents replacing the chlorine atom or other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biological Probes: It can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or composites, with unique properties.
Mechanism of Action
The mechanism of action of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine and Analogs
Key Observations:
Core Structure Differences: The target compound’s cyclopentane ring contrasts with the piperidine ring in and the ethylidene backbone in the Schiff base L1 . The Schiff base L1 introduces a conjugated imine group, which is absent in the saturated amine structure of the target compound, altering its stability and reactivity .
Substituent Effects :
- The 5-chlorothiophen-2-yl group in the target compound differs from chlorophenyl/fluorophenyl analogs . Thiophene’s sulfur atom contributes to π-electron delocalization, enhancing electronic polarizability compared to purely aromatic phenyl rings .
- Chlorine at the 5-position on thiophene (target compound) vs. 4-position on phenyl () alters steric and electronic environments. The 5-chloro-thiophene substituent may enhance electrophilic substitution resistance compared to para-chlorophenyl derivatives .
Key Observations:
Synthetic Complexity :
- Schiff base formation (L1) is straightforward but prone to hydrolysis, whereas cyclopentylmethanamine derivatives require multi-step alkylation/amination .
- The target compound’s synthesis likely parallels methods for phenyl-substituted analogs, with thiophene introducing additional challenges in regioselectivity .
Chlorine substitution on thiophene increases molecular weight and may reduce aqueous solubility relative to non-halogenated analogs .
Functional and Application-Based Comparisons
Key Observations:
- Coordination Chemistry : Schiff bases like L1 are employed in metal-ligand complexes, whereas the target compound’s primary amine group may serve as a building block for covalent inhibitors or prodrugs .
Biological Activity
[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine, with the CAS number 937651-31-5, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a thiophene ring substituted with a chlorine atom. Its molecular formula is C12H14ClN and it has a molecular weight of 221.70 g/mol. The presence of the thiophene ring is significant as it can influence the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amine group allows for hydrogen bonding with biological macromolecules, while the thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism may modulate several biochemical pathways, leading to its observed pharmacological effects.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against SARS-CoV-2 by inhibiting the viral protease PLpro. In vitro assays demonstrated significant reductions in viral load when exposed to such compounds, suggesting potential applications in treating viral infections .
Antimicrobial Effects
Research has shown that derivatives of thiophene compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains is yet to be fully elucidated but is anticipated based on structural similarities with known antimicrobial agents .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored, particularly concerning its effects on neurotransmitter systems. Preliminary findings suggest that it may act as a modulator of serotonin and dopamine pathways, which could have implications for treating mood disorders .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, studies on related compounds indicate good oral bioavailability and moderate half-lives, making them suitable candidates for further development into therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the 5-chlorothiophenyl group to the cyclopentane backbone. Key steps include:
- Cyclopentane core formation : Alkylation or cyclization reactions to construct the cyclopentylmethanamine scaffold .
- Thiophene functionalization : Reacting 5-chlorothiophene-2-carbaldehyde with cyclopentylmethanamine under basic conditions (e.g., NaOH) to promote nucleophilic attack. Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical for achieving >70% yield .
- Purification : Recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is essential for isolating high-purity product (>95%) .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (XRD) using SHELXL/SHELXTL software is the gold standard. Challenges include:
- Crystal growth : Slow evaporation from ethanol or acetonitrile solutions yields diffraction-quality crystals.
- Refinement : SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, resolving ambiguities in the cyclopentyl-thiophene dihedral angle (±5° precision) .
- Key metrics : R-factor < 0.05, C–Cl bond length ~1.72 Å, and cyclopentane puckering parameters (e.g., Cremer-Pople analysis) confirm structural integrity .
II. Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of structural analogs?
Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) arise from substituent positioning and conformational flexibility . Methodological approaches include:
- Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., 5-bromo vs. 5-chloro) and test affinity via radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) .
- Molecular dynamics simulations : Analyze the compound’s interaction with transmembrane helix 5 of GPCRs to explain selectivity differences .
- Meta-analysis : Cross-reference activity data across analogs (e.g., [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine vs. [1-(5-methylthiophen-2-yl)cyclopentyl]methanamine) to identify trends in logP and IC₅₀ correlations .
Q. How can researchers design in vivo studies to evaluate neuropharmacological potential while minimizing off-target effects?
- Dosing optimization : Preliminary pharmacokinetic (PK) studies in rodents determine bioavailability (e.g., oral vs. intravenous administration) and blood-brain barrier penetration (LC-MS/MS quantification) .
- Behavioral assays : Use forced swim tests (FST) for antidepressant activity and rotarod tests for motor side effects. Include positive controls (e.g., fluoxetine) and measure plasma protein binding to adjust effective doses .
- Off-target screening : Profile against hERG channels (patch-clamp electrophysiology) and cytochrome P450 isoforms (CYP3A4/2D6 inhibition assays) to assess cardiotoxicity and drug-drug interaction risks .
III. Mechanistic and Methodological Challenges
Q. What techniques elucidate the compound’s interaction with neurotransmitter transporters?
- Electrophysiology : Whole-cell voltage-clamp recordings in HEK293 cells expressing SERT or DAT reveal uptake inhibition kinetics (e.g., IC₅₀ for serotonin reuptake) .
- Fluorescence quenching assays : Use BODIPY-tagged analogs to track binding to synaptic vesicles in primary neuronal cultures .
- Cryo-EM : Resolve the compound’s binding pose in SERT at 3.2 Å resolution, focusing on transmembrane domain 3 interactions .
Q. How do researchers address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity. Validate via dynamic light scattering (DLS) for aggregate formation .
- Prodrug design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility, then monitor enzymatic hydrolysis (e.g., esterase activity in liver microsomes) .
IV. Structural and Computational Insights
Q. What computational tools predict the compound’s metabolic stability?
- ADMET prediction : Use Schrödinger’s QikProp to estimate hepatic extraction ratio (HER) and CYP450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Density functional theory (DFT) : Calculate activation energies for oxidative N-dealkylation pathways (B3LYP/6-31G* basis set) to identify labile positions .
Q. How does the 5-chlorothiophene moiety influence electronic properties?
- Hammett substituent constants : The electron-withdrawing Cl (σₚ = +0.23) reduces electron density on the thiophene ring, confirmed via UV-Vis spectroscopy (λₘₐₐ red-shift from 270 nm to 285 nm) .
- Electrochemical profiling : Cyclic voltammetry in acetonitrile shows oxidation potential at +1.2 V vs. Ag/AgCl, correlating with stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
